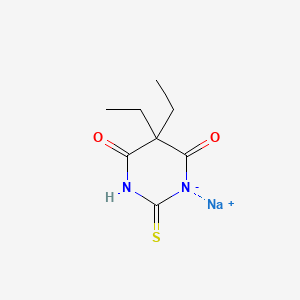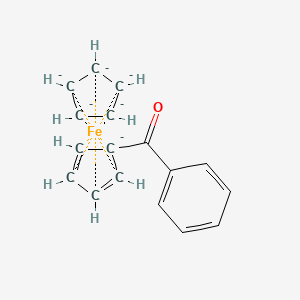![molecular formula C16H12Hg2O4 B13782870 (Maleoyldioxy)bis[phenylmercury] CAS No. 2701-61-3](/img/structure/B13782870.png)
(Maleoyldioxy)bis[phenylmercury]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Maleoyldioxy)bis[phenylmercury] is a chemical compound with the molecular formula C16H12Hg2O4 It is known for its unique structure, which includes two phenylmercury groups connected by a maleoyldioxy bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Maleoyldioxy)bis[phenylmercury] typically involves the reaction of maleic anhydride with phenylmercury acetate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (Maleoyldioxy)bis[phenylmercury] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
(Maleoyldioxy)bis[phenylmercury] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can lead to the formation of simpler mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury salts.
科学研究应用
(Maleoyldioxy)bis[phenylmercury] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of (Maleoyldioxy)bis[phenylmercury] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity. This mechanism is particularly relevant in its antimicrobial effects, where it can inhibit the growth of bacteria by interfering with essential cellular functions.
相似化合物的比较
Similar Compounds
Phenylmercury Acetate: A related compound with similar mercury-containing groups but different bridging structures.
Phenylmercury Nitrate: Another mercury compound with distinct chemical properties and applications.
Uniqueness
(Maleoyldioxy)bis[phenylmercury] is unique due to its maleoyldioxy bridge, which imparts specific chemical reactivity and stability. This structural feature distinguishes it from other phenylmercury compounds and contributes to its diverse range of applications.
属性
CAS 编号 |
2701-61-3 |
|---|---|
分子式 |
C16H12Hg2O4 |
分子量 |
669.45 g/mol |
IUPAC 名称 |
[(Z)-4-oxo-4-(phenylmercuriooxy)but-2-enoyl]oxy-phenylmercury |
InChI |
InChI=1S/2C6H5.C4H4O4.2Hg/c2*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h2*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;;2-1-;; |
InChI 键 |
QECSDABEOGXZNH-RFUWXRFNSA-L |
手性 SMILES |
C1=CC=C(C=C1)[Hg]OC(=O)/C=C\C(=O)O[Hg]C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)[Hg]OC(=O)C=CC(=O)O[Hg]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)













